
An In-depth Technical Guide to the
Spectroscopic Data of 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Mercaptopropanol

Cat. No.: B1266664 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Mercaptopropanol, tailored for researchers, scientists, and professionals in drug

development. For clarity, it is important to distinguish between the two common isomers: 1-

Mercapto-2-propanol and 2-Mercapto-1-propanol. This guide will focus on 2-Mercapto-1-

propanol (CAS No. 3001-64-7), also known as 2-sulfanylpropan-1-ol.[1][2]

Molecular Structure and Properties
IUPAC Name: 2-sulfanylpropan-1-ol[1] Molecular Formula: C₃H₈OS[1][3] Molecular Weight:

92.16 g/mol [1][3] SMILES: CC(CO)S[1] InChIKey: QNNVICQPXUUBSN-UHFFFAOYSA-N[1]

[3]

Spectroscopic Data
The following sections present available spectroscopic data for 2-Mercapto-1-propanol. It is

important to note that while predicted data is available, comprehensive experimental spectra

for this specific isomer are not as widely published as for its counterpart, 1-Mercapto-2-

propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-

Mercapto-1-propanol.
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Table 1: Predicted ¹H NMR Spectral Data for 2-Mercapto-1-propanol

Protons Chemical Shift (ppm) Multiplicity

H-1 (CH₂) 3.5 - 3.7 Doublet of doublets

H-2 (CH) 3.0 - 3.2 Multiplet

H-3 (CH₃) 1.3 - 1.4 Doublet

OH Variable Singlet (broad)

SH Variable Triplet

Note: Predicted data is based on computational models and may vary from experimental

values.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Mercapto-1-propanol[2]

Carbon Chemical Shift (ppm)

C-1 (CH₂) ~68

C-2 (CH) ~40

C-3 (CH₃) ~23

Note: Predicted data is based on computational models and may vary from experimental

values.[2]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 2-Mercapto-1-propanol
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, broad

C-H stretch (alkane) 2850 - 3000 Medium to strong

S-H stretch (thiol) 2550 - 2600 Weak

C-O stretch (alcohol) 1000 - 1260 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Mercapto-1-propanol

Parameter Value

Molecular Weight 92.16

Monoisotopic Mass 92.02958605 Da[1][2]

Predicted m/z of Adducts

[M+H]⁺ 93.036866

[M+Na]⁺ 115.01881

[M-H]⁻ 91.022314

Note: Predicted collision cross section data is available through databases like PubChemLite.

[4]

Experimental Protocols
Detailed experimental protocols are crucial for reproducing spectroscopic data. The following

are generalized procedures for obtaining NMR, IR, and Mass Spectra.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Mercaptopropanol in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, D₂O). Tetramethylsilane (TMS) is typically added as an

internal standard for chemical shift referencing.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or

600 MHz instrument.[5]

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is generally required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the

chemical shifts and multiplicities.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small drop of neat 2-Mercaptopropanol directly onto the ATR

crystal (e.g., diamond or germanium).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean ATR crystal should be recorded first and subtracted from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus

m/z.

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and

the fragmentation pattern to gain structural information.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2-Mercaptopropanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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